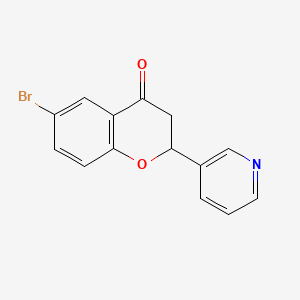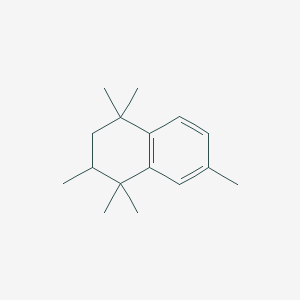
1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene
Overview
Description
1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene is an organic compound with the molecular formula C16H24. It is a derivative of naphthalene, characterized by the presence of six methyl groups and partial hydrogenation of the naphthalene ring system. This compound is known for its unique structural features and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to achieve the desired hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of naphthalene derivatives. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-1,1,
Properties
CAS No. |
2084-69-7 |
|---|---|
Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,1,2,4,4,7-hexamethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H24/c1-11-7-8-13-14(9-11)16(5,6)12(2)10-15(13,3)4/h7-9,12H,10H2,1-6H3 |
InChI Key |
JIVANURAWUCQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C1(C)C)C=C(C=C2)C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
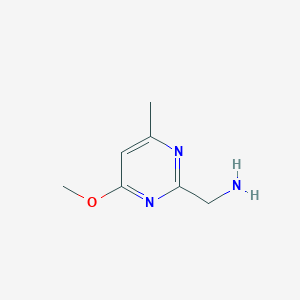
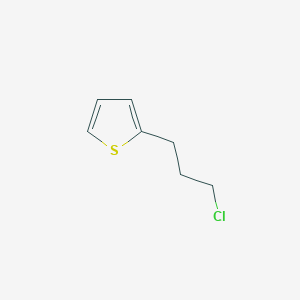
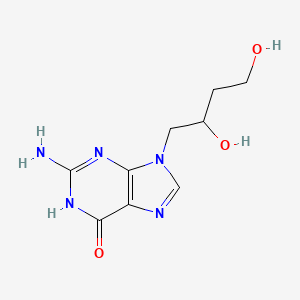
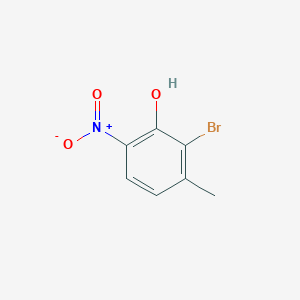
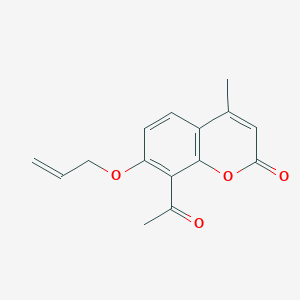
![Benzamide, 3,4-dimethoxy-N-[[3-[[(1,2,3,4-tetrahydro-7-isoquinolinyl)amino]carbonyl]phenyl]methyl]-](/img/structure/B8767799.png)
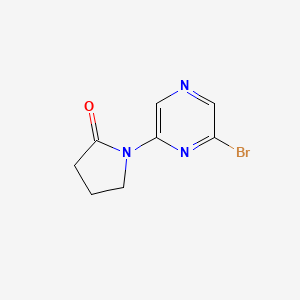
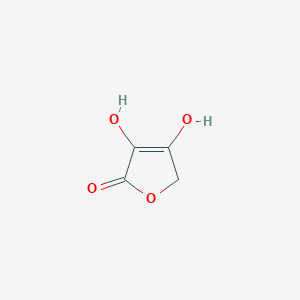
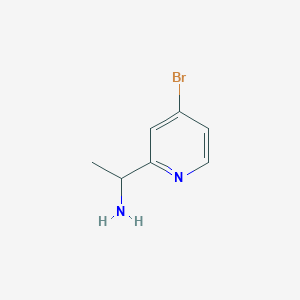
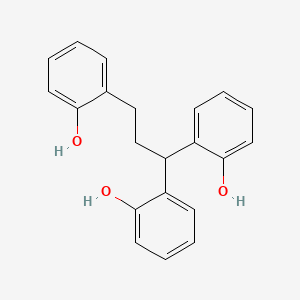
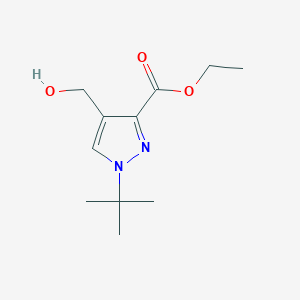
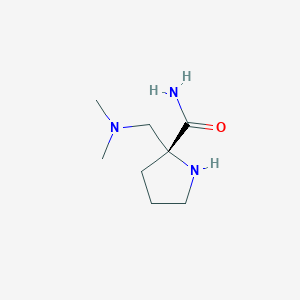
![N-[2,6-di(propan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B8767855.png)
